2,6,10-Trimethyltridecane
Overview
Description
2,6,10-Trimethyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a branched alkane, specifically a tridecane derivative, characterized by the presence of three methyl groups at the 2nd, 6th, and 10th positions on the tridecane chain . This compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-trimethyltridecane typically involves the alkylation of tridecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated hydrocarbons or the isomerization of linear alkanes in the presence of zeolite catalysts. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethyltridecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,6,10-trimethyltridecanol, 2,6,10-trimethyltridecanone, or 2,6,10-trimethyltridecanoic acid.
Halogenation: Products include 2,6,10-trimethyltridecyl chloride or bromide.
Scientific Research Applications
2,6,10-Trimethyltridecane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the calibration of retention indices.
Biology: Studied for its role in pheromone communication in certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2,6,10-trimethyltridecane in biological systems involves its interaction with specific molecular targets, such as olfactory receptors in insects. These interactions trigger a cascade of biochemical events leading to behavioral responses. In industrial applications, its hydrophobic properties facilitate its role as a solvent or lubricant, reducing friction and wear in mechanical systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Trimethyldodecane
- 2,6,10-Trimethyltetradecane
- 2,6,10-Trimethylpentadecane
Uniqueness
2,6,10-Trimethyltridecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its linear and other branched counterparts. This uniqueness makes it valuable in specialized applications where specific molecular interactions are required .
Properties
IUPAC Name |
2,6,10-trimethyltridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQAOLBRXEIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959685 | |
Record name | 2,6,10-Trimethyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-99-4 | |
Record name | 2,6,10-Trimethyltridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3891-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecane, 2,6,10-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Trimethyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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